3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

Catalog No.
S743126
CAS No.
879326-80-4
M.F
C13H19NO2Si
M. Wt
249.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyr...

CAS Number

879326-80-4

Product Name

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

IUPAC Name

2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane

Molecular Formula

C13H19NO2Si

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3

InChI Key

OZASIYDGVNBWMZ-UHFFFAOYSA-N

SMILES

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC

Canonical SMILES

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC

Field: Organic Semiconductors

Field: Synthesis of Organometallic Compounds

Field: Synthesis of Functional Polysiloxanes

Field: Construction of Terminal Conjugated Enynes

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is an organic compound characterized by a pyridine ring, which consists of six members including one nitrogen atom and five carbon atoms. The compound features two significant substituents: a dimethoxymethyl group and a trimethylsilyl ethynyl group. The presence of these functional groups influences both the chemical behavior and potential applications of this compound.

The chemical reactivity of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is primarily dictated by its functional groups:

  • Pyridine Ring: This aromatic structure is stable but can undergo electrophilic substitution reactions, making it a suitable candidate for various transformations.
  • Trimethylsilyl Ethynyl Group: This group is prone to nucleophilic attack, allowing for further functionalization through reactions such as nucleophilic addition or alkyne hydration .

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Anticancer Activity: Compounds derived from 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine have shown activity against various cancer cell lines, including Ehrlich ascites carcinoma cells and others like CCRF-CEM and L1210/0. These activities suggest potential therapeutic applications in oncology.
  • Antifungal Properties: Studies have demonstrated that related compounds can exhibit antifungal activity against Candida species, indicating their potential as antifungal agents.

The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine can be achieved through several methods:

  • Alkyne Hydration: This method involves the activation of the trimethylsilyl ethynyl group followed by nucleophilic addition, leading to the formation of various derivatives.
  • Transition-Metal Catalysis: The compound has been utilized in transition-metal-catalyzed reactions to create novel chemical entities, enhancing its utility in organic synthesis .

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine finds applications in diverse fields:

  • Organic Synthesis: It serves as a reagent in cross-coupling reactions and the synthesis of complex organic molecules .
  • Development of Pharmaceuticals: Its derivatives are explored for their anticancer and antifungal properties, contributing to drug development efforts.

Interaction studies involving 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine focus on its reactivity with various biological targets. Research has indicated that compounds derived from this structure can interact with enzymes and receptors relevant to cancer and fungal infections, thus holding promise for therapeutic interventions .

Several compounds share structural similarities with 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridineSimilar pyridine core with different substituentsOften used in cross-coupling reactions
4-Dimethoxy-3-((trimethylsilyl)ethynyl)pyridineDifferent substitution pattern on the pyridine ringExplored for different biological activities
3-Acetylated dihydropyridine acidsRelated to pyridine derivatives but with acetylationShowed promising antifungal activity against Candida species

The uniqueness of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine lies in its specific combination of functional groups, which confers distinct chemical reactivity and biological activity compared to its analogs.

Wikipedia

3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine

Dates

Modify: 2023-08-15

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